4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Overview
Description
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the indole moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the chloro substituent: Chlorination of the indole ring can be achieved using reagents like thionyl chloride or N-chlorosuccinimide.
Attachment of the ethyl linker: The ethyl linker can be introduced through alkylation reactions using ethyl halides.
Formation of the benzamide group: The final step involves the coupling of the indole derivative with 4-tert-butylbenzoic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution: The chloro substituent on the indole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: LAH, dry ether, reflux.
Substitution: Amine or thiol, base (e.g., NaH), solvent (e.g., DMF), elevated temperature.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The chloro substituent and the benzamide group may enhance the compound’s binding affinity and selectivity towards its targets . This compound may exert its effects through pathways involved in cell signaling, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide: Similar structure with a fluoro substituent instead of chloro.
4-tert-butyl-N-[2-(5-bromo-1H-indol-3-yl)ethyl]benzamide: Similar structure with a bromo substituent instead of chloro.
4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: Similar structure with a methyl substituent instead of chloro.
Uniqueness
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group, chloro-substituted indole moiety, and benzamide group makes this compound distinct from its analogs .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c1-21(2,3)16-6-4-14(5-7-16)20(25)23-11-10-15-13-24-19-9-8-17(22)12-18(15)19/h4-9,12-13,24H,10-11H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZJRZFKWGCOKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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